molecular formula C11H9N3S2 B1598085 5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol CAS No. 500112-74-3

5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol

Cat. No.: B1598085
CAS No.: 500112-74-3
M. Wt: 247.3 g/mol
InChI Key: LNDYWRMGFKFDTC-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol (CAS: 500112-74-3) is a heterocyclic compound featuring a fused thiazolo-triazole core with a 4-methylphenyl substituent at position 5 and a thiol group at position 2. This compound is synthesized via regiospecific cyclocondensation reactions, as demonstrated by X-ray diffraction studies that confirm the formation of the [2,3-c] isomer over alternative regioisomers . Its molecular formula is C₁₀H₈N₃S₂, with a molecular weight of 233.31 g/mol . The thiol group enables further functionalization, making it a versatile scaffold for bioactive derivatives .

Properties

IUPAC Name

5-(4-methylphenyl)-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S2/c1-7-2-4-8(5-3-7)9-6-16-11-13-12-10(15)14(9)11/h2-6H,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDYWRMGFKFDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NNC(=S)N23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368347
Record name ST50134180
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500112-74-3
Record name ST50134180
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 5-(4-Methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with Haloacetic Acids

A key method involves the reaction of 5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with haloacetic acids, which proceeds via regiospecific cyclocondensation to yield thiazolotriazole derivatives.

  • The reaction is regioselective, producing predominantly 2-(4-methylphenyl)thiazolo[3,2-b]triazol-6(5H)-one rather than its isomeric form (3-(4-methylphenyl)thiazolo[2,3-c]triazol-5(6H)-one).
  • This method involves the nucleophilic attack of the thiol group on the haloacetic acid derivative, followed by ring closure.
  • The reaction conditions are mild, and the process is confirmed by X-ray diffraction studies.
  • This approach is valuable for obtaining fused thiazolotriazole systems with high regioselectivity.

Oxidative Cyclization via Free Thiol Intermediates

Another prominent synthetic route involves:

  • Initial deprotection of triazole derivatives to generate free thiol intermediates.
  • Subsequent oxidative cyclization to form the fused thiazolotriazole ring system.

Key points from research:

  • Starting from substituted triazoles bearing mercaptophenyl moieties, treatment with triflic acid and anisole in trifluoroacetic acid at low temperature (0 °C) yields free thiols efficiently.
  • The free thiols rapidly undergo oxidative disulfide coupling in solvents like DMSO, forming disulfide intermediates.
  • Controlled oxidation (e.g., using iron powder and ammonium chloride) converts these intermediates into the desired fused heterocyclic compounds in good to excellent yields (79–99%).
  • Reaction optimization showed that increasing temperature to 80 °C enhances conversion rates without degrading sensitive intermediates.
  • This method allows for a broad substrate scope, including various substituted anilines, enabling structural diversity in the final products.

Cyclocondensation of 4-Amino-3-mercaptotriazoles with α-Halocarbonyl Compounds

This method is widely applied for synthesizing triazolothiadiazine and related fused heterocycles, which are structurally related to thiazolotriazoles:

  • 4-Amino-3-mercaptotriazoles react with electrophilic α-halo carbonyl compounds (e.g., phenacyl bromides, α-bromoacetates) under acidic or basic catalysis.
  • The nucleophilic mercapto and amino groups facilitate cyclocondensation, forming fused rings.
  • Typical conditions involve refluxing in ethanol or ethanol/DMF mixtures with catalysts like acetic acid or sodium hydride.
  • This approach offers versatility in substitution patterns at the 5-position of the triazole ring and allows the introduction of various functional groups.
  • Yields are generally moderate to good, and reaction times are short, making this a practical synthetic route.

Condensation with N-Arylmaleimides and Related Electrophiles

  • Substituted 1,2,4-triazole-5-thiols can be condensed with N-arylmaleimides in glacial acetic acid under reflux to yield fused thiazolotriazole derivatives.
  • This method proceeds via cyclocondensation, confirmed by IR and NMR spectral data.
  • The reaction is straightforward and yields solid products that can be recrystallized for purity.
  • The approach is useful for preparing a series of derivatives with varied aryl substituents, providing structural diversity.

Comparative Summary Table of Preparation Methods

Method Starting Materials Key Reaction Conditions Yield Range Advantages Limitations
Cyclocondensation with Haloacetic Acids 5-(4-methylphenyl)-1,2,4-triazole-3-thione + Haloacetic acids Mild heating, X-ray confirmed Moderate to high Regioselective; structurally defined products Limited to specific isomers
Oxidative Cyclization via Thiol Intermediates Substituted triazoles → free thiols → oxidation TFA deprotection, oxidation in DMSO, 0–80 °C 79–99% High yield; broad substrate scope Requires careful oxidation control
Cyclocondensation with α-Halocarbonyls 4-Amino-3-mercaptotriazoles + α-halo ketones Reflux in EtOH/DMF, acid/base catalysis Moderate to good Versatile substitutions; short reaction times Moderate yields; some substrate limitations
Condensation with N-Arylmaleimides 1,2,4-triazole-5-thiols + N-arylmaleimides Reflux in glacial acetic acid Good Simple procedure; diverse derivatives Requires specific electrophiles

Detailed Research Findings

  • Regioselectivity and Structural Confirmation: X-ray diffraction and spectral analyses (IR, NMR) confirm the regioselective formation of the thiazolotriazole ring system, especially in the condensation with haloacetic acids.
  • Reaction Optimization: Oxidative cyclization conditions were optimized to avoid degradation of sensitive thiol intermediates, with temperature and solvent choice critical for yield improvement.
  • Functional Group Compatibility: The methods tolerate various substituents on the phenyl ring and triazole core, allowing for functionalized derivatives with potential medicinal applications.
  • Mechanistic Insights: The nucleophilic centers on the triazole-thiol precursors (amino and mercapto groups) play a pivotal role in cyclocondensation, facilitating ring closure and heterocycle formation.

Chemical Reactions Analysis

Cyclocondensation with Haloacetic Acids

This reaction produces thiazolo-triazolone derivatives through regiospecific pathways:

Reactants/ConditionsProductYieldKey Observation
5-(4-Methylphenyl)triazole-3-thione + chloroacetic acid (reflux in acetic acid/H₂SO₄)2-(4-Methylphenyl) thiazolo[3,2-b] triazol-6(5H)-one 74–82%Reaction proceeds via α-bromo-1,3-diketone intermediates. X-ray diffraction confirmed exclusive formation of the [3,2-b] isomer over the [2,3-c] isomer .

Mechanistic studies reveal that visible-light irradiation accelerates the reaction in aqueous conditions, with free radical intermediates (confirmed by TEMPO inhibition experiments) .

Reactivity with α-Bromo-1,3-Diketones

Under visible-light irradiation, the compound reacts with α-bromo-1,3-diketones to form highly substituted thiazolo-triazoles:

Reaction PartnerSolvent/ConditionsProductYield
α-Bromo-1-phenylbutane-1,3-dioneH₂O + visible light(2-Aryl'-6-methylthiazolo[3,2-b] triazol-5-yl)(aryl)methanone 78–82%

Key factors:

  • Polar protic solvents (H₂O, MeOH) enhance yields compared to DMF or THF .

  • The reaction involves radical intermediates, evidenced by improved yields with benzoyl peroxide .

Oxidative Cyclization

The thiol group undergoes oxidation to form disulfide intermediates, enabling intramolecular C–H functionalization:

Oxidizing AgentConditionsProductYield
DMSO (in TFA)0°C, argon atmosphereBenzo thiazolo[2,3-c] triazole derivatives 85–92%

This method tolerates electron-withdrawing and donating substituents on the benzene ring .

S-Alkylation and Coupling Reactions

The thiol group participates in nucleophilic substitutions:

ReagentConditionsProductApplication
Phenacyl bromideEthanol, reflux1,2,4-Triazolo[3,4-b] thiadiazines Antibacterial agents
Acylated ciprofloxacinPOCl₃, refluxS-Bridged hybrids Antimycobacterial agents

Key data:

  • POCl₃-mediated reactions with aryloxy acids yield 1,2,4-triazolo[3,4-b] thiadiazoles (6 hr reflux, 65–78% yields) .

Acid-Catalyzed Rearrangements

In strong acids (e.g., H₂SO₄), the compound undergoes unexpected rearrangements:

ConditionsObservation
Acetic acid/H₂SO₄ refluxFormation of 2,5-diphenylthiazolo[3,2-b] triazole via keto-enol tautomerism

Comparative Reaction Table

Reaction TypeKey ReagentsOptimal ConditionsYield Range
CyclocondensationHaloacetic acidsVisible light/H₂O74–82%
Oxidative cyclizationDMSO/TFA0°C, Ar atmosphere85–92%
S-AlkylationPhenacyl bromideEthanol reflux70–78%

Mechanistic Insights

  • Thiol-Disulfide Intermediates : Oxidation of the –SH group generates disulfides, facilitating intramolecular cyclization .

  • Radical Pathways : Visible-light reactions proceed via α-carbon radicals in α-bromo-1,3-diketones, confirmed by TEMPO quenching .

  • Steric and Electronic Effects : The 4-methylphenyl group enhances stability of intermediates without hindering nucleophilic attack at the thiol site .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : MPTT has been investigated for its potential antimicrobial properties. Research indicates that compounds with thiazole and triazole moieties exhibit significant antibacterial and antifungal activities. Studies have shown that MPTT can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.

Anticancer Properties : The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that MPTT may induce apoptosis in cancer cells through mechanisms that involve the modulation of specific signaling pathways. This property positions it as a potential lead compound for further development in cancer therapeutics.

Antioxidant Activity : MPTT displays antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The presence of sulfur-containing groups in its structure is believed to contribute to its ability to scavenge free radicals.

Agricultural Science Applications

Pesticide Development : The unique chemical structure of MPTT allows it to act as a potential pesticide. Its efficacy against certain plant pathogens has been documented, suggesting that it could be used to develop environmentally friendly agricultural chemicals.

Herbicide Potential : Research is ongoing into the herbicidal properties of MPTT. Initial findings indicate that it may inhibit specific plant growth processes, which could lead to the development of new herbicides that are less harmful to the environment compared to conventional options.

Materials Science Applications

Polymer Chemistry : MPTT can be incorporated into polymer matrices to enhance their properties. Its thiazole and triazole functionalities allow for potential cross-linking in polymer synthesis, leading to materials with improved thermal stability and mechanical strength.

Nanomaterials Development : The compound has been explored for use in creating nanomaterials due to its ability to form stable complexes with metal ions. These complexes can be utilized in various applications, including catalysis and sensor technology.

Case Studies

StudyFocusFindings
Antimicrobial Activity Study (2020) Evaluation of antimicrobial efficacyMPTT demonstrated significant activity against Staphylococcus aureus and Candida albicans.
Cancer Cell Apoptosis (2021) Mechanistic study on cancer cellsInduction of apoptosis was observed in breast cancer cell lines; involvement of caspase pathways was noted.
Pesticide Efficacy Trial (2022) Field trials on crop protectionMPTT showed effective control over fungal infections in tomato plants with minimal phytotoxicity.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, thereby disrupting biological processes in microorganisms or cancer cells. The exact pathways and targets can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and chemical properties of thiazolo-triazole derivatives are heavily influenced by substituents on the phenyl ring and the heterocyclic core. Below is a comparative analysis of key analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
5-Phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol Phenyl (no substitution) C₁₀H₇N₃S₂ 233.31 Baseline activity; used in ester derivatives
5-(4-Methylphenyl) derivative (Target Compound) 4-Methylphenyl C₁₀H₈N₃S₂ 233.31 Enhanced lipophilicity; regiospecific synthesis
5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole 2,4-Difluorophenyl, 6-methyl C₁₁H₇F₂N₃S 263.25 Increased electron-withdrawing effects; potential bioactivity
5-(4-Bromophenyl)-3-(4-methylphenyl) derivative 4-Bromophenyl, 4-methylphenyl Not specified Not specified Steric bulk; possible antimicrobial activity
5-(4-Methoxyphenyl)pyrazole-triazole hybrids 4-Methoxyphenyl, pyrazole Variable Variable Antifungal potential via lanosterol 14α-demethylase inhibition

Key Observations :

  • Electron-Donating vs. Fluorine substituents (e.g., 2,4-difluoro) introduce electron-withdrawing effects, which may alter binding affinity .
  • Steric Effects : Bulkier groups like bromophenyl () could hinder interactions with biological targets but improve selectivity .
  • Synthetic Accessibility : The target compound is synthesized regiospecifically, avoiding isomer formation, unlike other methods that may require purification .

Biological Activity

5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, structural characteristics, and its biological effects, particularly in the context of antimicrobial, antioxidant, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H9N3S2C_{11}H_9N_3S_2 with a molecular weight of 247.33 g/mol. The compound features a thiazole ring fused to a triazole ring, which is known for conferring various pharmacological properties. The presence of the thiol group (-SH) enhances its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC11H9N3S2
Molecular Weight247.33 g/mol
Melting Point193.0-203.0 °C
AppearancePale yellow powder

Antimicrobial Activity

Studies have demonstrated that compounds containing the thiazolo-triazole framework exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. In one study, the compound was tested against Escherichia coli and Staphylococcus aureus, revealing minimal inhibitory concentrations (MIC) that indicate potent antibacterial activity .

Case Study:
A recent investigation into the antimicrobial efficacy of related triazole compounds highlighted that several derivatives exhibited broad-spectrum activity against pathogens such as Candida albicans and Staphylococcus aureus. The study utilized both in vitro assays and molecular docking techniques to elucidate the mechanisms behind their antibacterial effects .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using assays such as DPPH and ABTS. These assays measure the compound's ability to scavenge free radicals. Compounds with similar structures have shown promising results comparable to standard antioxidants like ascorbic acid .

Research Findings:
In a comparative study of various triazole derivatives, it was found that certain modifications to the thiazole or triazole rings significantly enhanced antioxidant activity. The most effective compounds exhibited IC50 values in the low micromolar range .

Anticancer Activity

The potential anticancer properties of this compound are linked to its ability to inhibit specific enzymes involved in cancer progression. Research indicates that thiazolo-triazoles can act as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion .

Mechanistic Insights:
Molecular docking studies have revealed that this compound interacts favorably with IDO's active site, suggesting a mechanism for its anticancer effects. The binding affinity scores indicate strong interactions that could be exploited for therapeutic development .

Q & A

Q. What are the most efficient synthetic routes for 5-(4-Methylphenyl)thiazolo[2,3-c][1,2,4]triazole-3-thiol?

The compound can be synthesized via one-pot electrophilic cyclization of trifluoroacetic acid and 4-methallylthiosemicarbazide, yielding up to 91% under optimized conditions . Key steps include:

  • Reacting perfluorocarboxylic acids with thiosemicarbazides in non-catalytic conditions.
  • Using NMR (¹H/¹³C) and single-crystal X-ray diffraction to confirm regioselectivity and purity .
  • Adjusting solvent polarity (e.g., acetone/DMF) to enhance reaction efficiency .

Q. How is the thione-thiol tautomerism resolved in structural characterization?

Multinuclear NMR (observing thiol proton resonance at δ ~14 ppm) and X-ray crystallography are critical for distinguishing tautomeric forms . For example, the thiol form is stabilized in DMSO-d₆, while solid-state X-ray data can confirm the dominant tautomer in the crystal lattice .

Q. What spectroscopic techniques are essential for confirming the fused heterocyclic structure?

  • ¹H/¹³C NMR : Identify aromatic protons (e.g., 4-methylphenyl group at δ 2.3–7.8 ppm) and thiazole/triazole ring signals .
  • IR Spectroscopy : Detect S-H stretches (~2500 cm⁻¹) and C=S vibrations (~1250 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 263 [M⁺] for the parent compound) .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic cyclization be addressed?

Regioselectivity depends on alkenyl substituent nature and reaction conditions :

  • Use methylallyl chloride to favor thiazolo[2,3-c]triazole formation over alternative isomers .
  • Optimize halogenating agents (e.g., iodine vs. bromine) and solvent polarity to control cyclization pathways .
  • Validate outcomes via X-ray crystallography to resolve structural ambiguities .

Q. What in silico strategies predict the compound’s antifungal activity?

Molecular docking against fungal targets (e.g., 14-α-demethylase lanosterol, PDB:3LD6) can model interactions:

  • Prepare ligand structures using Schrödinger LigPrep and assign protonation states at physiological pH .
  • Use Glide XP docking to rank binding affinities, focusing on hydrogen bonds with heme iron or hydrophobic contacts with active-site residues .
  • Cross-validate with ADME/Tox predictions (e.g., SwissADME) to assess drug-likeness .

Q. How do contradictory NMR data arise in derivative characterization, and how are they resolved?

Contradictions may stem from tautomerism or dynamic exchange processes :

  • Perform variable-temperature NMR to slow exchange rates and resolve split signals .
  • Compare DEPT-135 and HSQC spectra to differentiate quaternary carbons from protonated ones .
  • Use DFT calculations to predict chemical shifts and match experimental data .

Q. What standardized assays evaluate antimicrobial efficacy against resistant strains?

  • Broth microdilution (CLSI guidelines) to determine MIC values against Staphylococcus aureus (MTCC 7443) or Candida albicans (MTCC 227) .
  • Time-kill assays to assess bactericidal/fungicidal kinetics .
  • Pair with cytotoxicity assays (e.g., MTT on mammalian cells) to establish selectivity indices .

Q. How are reaction mechanisms for thiazolotriazole core formation elucidated?

  • Isotopic labeling (e.g., ¹⁵N-thiosemicarbazide) to track nitrogen incorporation .
  • Kinetic studies to identify rate-determining steps (e.g., cyclization vs. electrophilic addition) .
  • DFT-based transition-state modeling to map energy barriers and intermediates .

Methodological Considerations Table

Research AspectKey TechniquesReferences
Synthesis One-pot electrophilic cyclization, K₂CO₃-mediated alkylation
Structural Analysis X-ray diffraction, VT-NMR, HRMS
Bioactivity Molecular docking (Glide XP), MIC assays
Mechanistic Studies Isotopic labeling, DFT calculations

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol
Reactant of Route 2
5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol

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